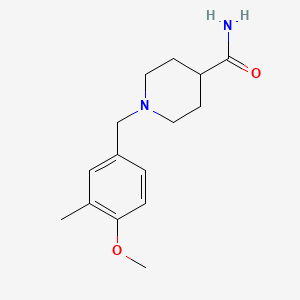

![molecular formula C15H13ClN2O B5777205 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)

5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, under specific conditions to ensure the formation of the desired benzimidazole core. The synthesis process can vary based on the substituents required on the benzimidazole ring, reflecting the influence of different groups on the biological activity and chemical properties of these compounds. Various methods have been developed to introduce the chloro and methoxy methyl groups at specific positions on the benzimidazole ring, showcasing the adaptability and versatility of benzimidazole chemistry in targeting specific chemical functionalities (Alpan, Gunes, & Topçu, 2007).

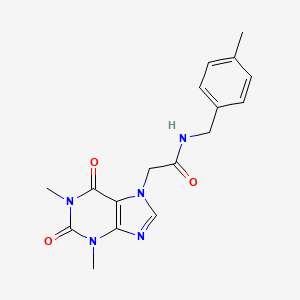

Molecular Structure Analysis

The molecular structure of benzimidazoles, including 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, is characterized by a fused ring system that combines a benzene ring with an imidazole ring. This structure contributes to the molecule's stability and influences its interaction with biological targets. The presence of substituents, such as the chloro group and the 3-methylphenoxy methyl group, further affects the molecule's electronic distribution, potentially enhancing its binding affinity to specific receptors or enzymes. Structural elucidation techniques such as NMR and mass spectrometry play a crucial role in confirming the identity and purity of synthesized compounds (Mir, 2022).

Chemical Reactions and Properties

Benzimidazole derivatives, including 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, participate in a variety of chemical reactions that are fundamental to their application in different scientific fields. These reactions include halogenation, nitration, and sulfonation, which modify the benzimidazole core to produce derivatives with varied biological activities. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are crucial for their application in medicinal chemistry and drug design (Hernández-Campos et al., 2002).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are important for their practical applications. These properties influence the compound's formulation into pharmaceuticals, its stability, and its bioavailability. Techniques like differential scanning calorimetry (DSC) and X-ray crystallography are used to study these properties, providing insights into the compound's behavior under different conditions and its suitability for various applications (Arslan et al., 2004).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity, are influenced by the nature and position of substituents on the benzimidazole core. These properties play a significant role in the compound's interaction with biological targets, its pharmacokinetics, and its overall biological activity. Understanding these properties is essential for the rational design of benzimidazole-based therapeutics and for predicting their behavior in biological systems (Doganc, 2023).

作用机制

Target of Action

It is structurally similar to phenoxy herbicides , which are known to act by mimicking the auxin growth hormone indoleacetic acid (IAA) .

Mode of Action

Phenoxy herbicides, including those with structures similar to 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, induce rapid, uncontrolled growth in broad-leaf plants . This “growing to death” phenomenon is due to the herbicide’s mimicry of the auxin growth hormone .

Biochemical Pathways

The compound likely affects the auxin signaling pathway, given its structural similarity to phenoxy herbicides . Auxin signaling controls various aspects of plant growth and development. Overstimulation of this pathway by the compound could lead to uncontrolled growth and eventual plant death .

Result of Action

The result of the compound’s action is the rapid, uncontrolled growth of broad-leaf plants, leading to their eventual death . This is due to the overstimulation of the auxin signaling pathway, which disrupts normal plant growth and development .

安全和危害

未来方向

属性

IUPAC Name |

6-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-10-3-2-4-12(7-10)19-9-15-17-13-6-5-11(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLZAYYPJZFWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5777125.png)

![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)

![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)

![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)

![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)

![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)

![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)

![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)